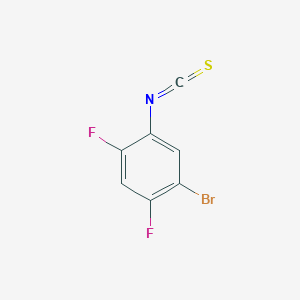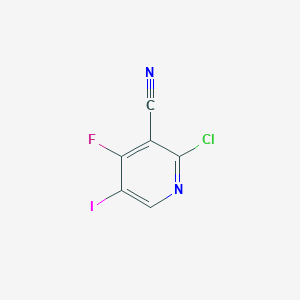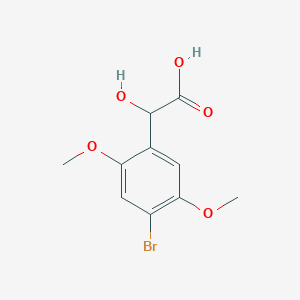
4-Bromo-2,5-dimethoxymandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dimethoxymandelic Acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom and two methoxy groups attached to a mandelic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxymandelic Acid typically involves the bromination of 2,5-dimethoxymandelic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The reaction proceeds with high selectivity and yields the desired product efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,5-dimethoxymandelic acid.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for nitration reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxymandelic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Bromo-2,5-dimethoxymandelic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A psychedelic compound with similar structural features.
4-Bromo-2,5-difluorobenzoic Acid: Another brominated aromatic acid with different substituents.
Uniqueness
4-Bromo-2,5-dimethoxymandelic Acid is unique due to its specific combination of bromine and methoxy groups on the mandelic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11BrO5 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4,9,12H,1-2H3,(H,13,14) |
InChI Key |
MNPRIVSOYJQSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(C(=O)O)O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


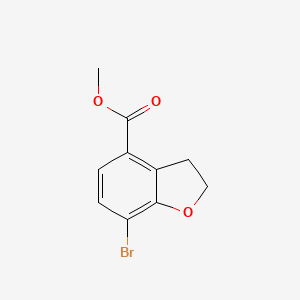

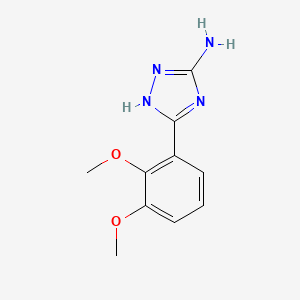

![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)



![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
